2-(Oxetan-3-yloxy)aniline is an organic compound characterized by the presence of an oxetane ring linked to an aniline structure. Its chemical formula is C10H13NO2, and it is identified by the CAS number 1349717-13-0. The compound features a hydroxyl group attached to the oxetane, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is typically used for research and development purposes, with no significant ecological data available regarding its environmental impact .
These reactions are crucial for modifying the compound's properties and enhancing its biological or chemical activity.
Synthesis of 2-(Oxetan-3-yloxy)aniline can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications.
2-(Oxetan-3-yloxy)aniline has potential applications in:
Several compounds share structural similarities with 2-(Oxetan-3-yloxy)aniline. A comparison of these compounds highlights their unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Methyl-4-(oxetan-3-yloxy)aniline | 1435954-31-6 | Methyl substitution enhances lipophilicity |
2-Fluoro-6-(oxetan-3-yloxy)aniline | 1349718-65-5 | Fluorine substitution may alter electronic properties |
3-Fluoro-4-(oxetan-3-yloxy)aniline | 63557608 | Different position of fluorine affects reactivity |
3-(oxetan-3-yloxy)aniline | 1447962-24-4 | Lacks methyl or halogen substituents |
These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological activity. The uniqueness of 2-(Oxetan-3-yloxy)aniline lies in its specific combination of functional groups and structural features that may lead to distinct properties compared to its analogs .